1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-
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Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic compound that combines the structural features of adamantane and pyrazole Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered heterocyclic compound with diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Preparation of Adamantane Derivative: The adamantane moiety is often introduced through the reaction of adamantanecarboxylic acid with suitable alkylating agents.
Formation of Pyrazole Derivative: The pyrazole ring is synthesized by reacting appropriate hydrazines with 1,3-diketones or their equivalents.
Coupling Reaction: The final step involves coupling the adamantane derivative with the pyrazole derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Materials Science: Due to its rigid adamantane core, it is explored for use in the development of high-performance polymers and nanomaterials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the dimethyl groups on the pyrazole ring.
N-[(ADAMANTAN-1-YL)METHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the chlorine atom on the pyrazole ring.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both chlorine and dimethyl groups on the pyrazole ring, which may enhance its biological activity and chemical stability .
Properties
Molecular Formula |
C18H26ClN3O |
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Molecular Weight |
335.9 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H26ClN3O/c1-11-17(19)12(2)22(21-11)9-16(23)20-10-18-6-13-3-14(7-18)5-15(4-13)8-18/h13-15H,3-10H2,1-2H3,(H,20,23) |
InChI Key |
GINIYLMRXXIQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC23CC4CC(C2)CC(C4)C3)C)Cl |
Origin of Product |
United States |
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